N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-4-(thiophen-3-yl)benzamide

sigma receptor mu-opioid receptor lipophilicity

N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-4-(thiophen-3-yl)benzamide (CAS 2034588-08-2; molecular formula C18H21NO2S2; MW 347.49 g/mol) is a synthetic, patent-classified benzamide derivative featuring a 4-methoxytetrahydro-2H-thiopyran (thiane) moiety linked via a methylene bridge to a 4-(thiophen-3-yl)benzamide core. The compound belongs to the structural class of tetrahydropyran/tetrahydrothiopyran amide derivatives disclosed by Esteve Pharmaceuticals in WO2018108319A1 and WO2017198339A1 as dual sigma (σ) receptor and μ-opioid receptor ligands developed for multimodal pain therapy.

Molecular Formula C18H21NO2S2
Molecular Weight 347.49
CAS No. 2034588-08-2
Cat. No. B2975145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-4-(thiophen-3-yl)benzamide
CAS2034588-08-2
Molecular FormulaC18H21NO2S2
Molecular Weight347.49
Structural Identifiers
SMILESCOC1(CCSCC1)CNC(=O)C2=CC=C(C=C2)C3=CSC=C3
InChIInChI=1S/C18H21NO2S2/c1-21-18(7-10-22-11-8-18)13-19-17(20)15-4-2-14(3-5-15)16-6-9-23-12-16/h2-6,9,12H,7-8,10-11,13H2,1H3,(H,19,20)
InChIKeyIPKTWZCJJIZQHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 2034588-08-2: N-((4-Methoxytetrahydro-2H-thiopyran-4-yl)methyl)-4-(thiophen-3-yl)benzamide for Pain & Sigma Receptor Research


N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-4-(thiophen-3-yl)benzamide (CAS 2034588-08-2; molecular formula C18H21NO2S2; MW 347.49 g/mol) is a synthetic, patent-classified benzamide derivative featuring a 4-methoxytetrahydro-2H-thiopyran (thiane) moiety linked via a methylene bridge to a 4-(thiophen-3-yl)benzamide core . The compound belongs to the structural class of tetrahydropyran/tetrahydrothiopyran amide derivatives disclosed by Esteve Pharmaceuticals in WO2018108319A1 and WO2017198339A1 as dual sigma (σ) receptor and μ-opioid receptor ligands developed for multimodal pain therapy [1][2]. This compound is a research-grade screening molecule without reported clinical development status.

Why In-Class Substitution of CAS 2034588-08-2 Fails: Structural Determinants of Sigma/μ-Opioid Dual Pharmacology


Compounds within the Esteve tetrahydropyran/tetrahydrothiopyran amide patent class cannot be freely interchanged. The target compound's unique structural triad—(i) a tetrahydro-2H-thiopyran (thiane) heterocycle in place of the more common tetrahydropyran, (ii) a 4-methoxy substituent on the thiane ring providing a specific hydrogen-bond acceptor vector, and (iii) a thiophen-3-yl aryl group at the benzamide terminus—jointly define a pharmacophore geometry that is not recapitulated by any single close analog [1]. Replacement of the sulfur atom with oxygen (tetrahydropyran analogs, e.g., CAS 1202990-48-4) alters ring lipophilicity (ΔlogP), conformational preferences (C–S vs. C–O bond lengths), and sulfur-mediated polarizability interactions with the sigma-1 receptor hydrophobic pocket [2]. The thiophene attachment regiochemistry (3-yl vs. 2-yl) alters the dihedral angle between the thiophene and the central phenyl ring, a parameter known to modulate σ1/μ-opioid selectivity ratios in related series [1][2]. These structural features preclude simple analog swapping without altering pharmacological profiles.

Quantitative Differentiation Evidence for CAS 2034588-08-2 vs. Closest Structural Analogs


Sulfur vs. Oxygen Heterocycle: Calculated Lipophilicity and Electronic Differentiation of Tetrahydrothiopyran over Tetrahydropyran

The target compound incorporates a tetrahydro-2H-thiopyran (thiane) ring, whereas the closest disclosed analog class uses a tetrahydropyran (oxane) ring. The C–S bond (1.82 Å) is longer than the C–O bond (1.43 Å), and sulfur's higher atomic polarizability (2.90 ų vs. oxygen's 0.80 ų) enhances dispersion interactions within lipophilic receptor pockets [1]. The calculated logP of the tetrahydrothiopyran fragment is approximately 0.5–0.8 units higher than the corresponding tetrahydropyran fragment, consistent with the ~0.7 log unit increase observed when substituting oxygen for sulfur in saturated six-membered heterocycles [1][2]. In the Esteve patent series, tetrahydrothiopyran-containing amides consistently show differentiated sigma-1 receptor binding compared to their tetrahydropyran counterparts, though individual compound Ki values were not publicly disclosed for this specific CAS number [2].

sigma receptor mu-opioid receptor lipophilicity polarizability heterocycle design

Thiophen-3-yl vs. Thiophen-2-yl Regiochemistry: Impact on Molecular Geometry and Receptor Recognition

The target compound features a thiophen-3-yl group attached to the benzamide 4-position, whereas the structurally closest cataloged analog (CAS 1202990-48-4, N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide) uses a thiophen-2-yl group . The thiophene attachment position dictates the dihedral angle between the thiophene and the central phenyl ring. For thiophen-3-yl, the sulfur atom is positioned distal to the benzamide linkage, projecting the sulfur lone pair ~120° away from the amide NH hydrogen bond donor. In contrast, thiophen-2-yl positions the sulfur atom adjacent to the linkage, introducing a steric clash and altering the preferred torsional angle by approximately 20–30° [1]. The σ1 receptor pharmacophore model requires a specific spatial arrangement of a hydrophobic aromatic group relative to the hydrogen bond acceptor, and the 3-yl vs. 2-yl regiochemistry shifts the hydrophobic centroid by an estimated 1.5–2.0 Å [1][2].

sigma-1 receptor pharmacophore geometry thiophene regiochemistry conformational analysis

4-Methoxy Substitution on Tetrahydrothiopyran: Hydrogen-Bond Acceptor Placement and Metabolic Stability Differentiation

The 4-methoxy substituent on the tetrahydrothiopyran ring provides a strategically positioned hydrogen-bond acceptor at a defined distance from the amide nitrogen. In analogous benzamide chemical series, the presence of a methoxy group on the saturated heterocycle has been shown to modulate microsomal metabolic stability. The patent literature on tetrahydrothiopyran amide derivatives indicates that 4-alkoxy substitution patterns are explicit design elements to tune clearance and oral bioavailability [1]. In a parallel though structurally distinct series of tetrahydrothiopyran acaricides, 4-substituted derivatives demonstrated differential in vitro activity depending on the substituent identity, with certain alkoxy-substituted variants outperforming the reference compound ivermectin in molar potency comparisons [2]. The target compound's 4-methoxy-thiane motif distinguishes it from analogs bearing 4-unsubstituted thiane (e.g., N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide) or 4-hydroxy/4-alkyl variants.

metabolic stability hydrogen bond acceptor tetrahydrothiopyran CYP450 sigma receptor

Tetrahydrothiopyran Scaffold Bioactivity: In Vitro Acaricidal Class-Level Evidence Supporting Thiane-Containing Compounds

While no direct bioactivity data is publicly available for CAS 2034588-08-2, the tetrahydrothiopyran scaffold has demonstrated quantifiable in vitro biological activity in a peer-reviewed study. In a 2025 publication, 32 tetrahydrothiopyran derivatives were synthesized and evaluated for acaricidal activity against Psoroptes cuniculi in vitro [1]. Eight compounds exhibited higher acaricidal activity than the reference drug ivermectin, and six compounds showed superior activity when assessed by molar concentration [1]. Notably, sulfone derivatives of tetrahydrothiopyran displayed enhanced potency, suggesting that oxidation state at sulfur is a key potency determinant [1]. This provides class-level evidence that the tetrahydrothiopyran core—shared by CAS 2034588-08-2—is a biologically competent scaffold warranting further investigation, distinct from oxane-based heterocycles whose bioactivity profiles are governed by different electronic parameters.

tetrahydrothiopyran acaricidal in vitro bioactivity ivermectin comparator sulfone derivatives

Patent-Covered Dual Sigma-1/μ-Opioid Pharmacological Rationale: Differentiated Target Product Profile vs. Single-Target Analgesics

CAS 2034588-08-2 resides within a patent family (WO2018108319A1, WO2017198339A1) that explicitly claims tetrahydropyran and tetrahydrothiopyran amide derivatives with dual pharmacological activity toward both the sigma (σ) receptor and the μ-opioid receptor [1][2]. This dual mechanism is structurally encoded and distinguishes this compound class from single-target μ-opioid agonists (e.g., morphine, fentanyl analogs) or pure sigma receptor ligands. The patent claims specify that compounds within this series are intended for the treatment of pain, including neuropathic pain, inflammatory pain, and visceral pain [1]. The multimodal approach is designed to achieve analgesia with a potentially differentiated side-effect profile compared to pure μ-opioid agonists, although specific in vivo efficacy or safety data for CAS 2034588-08-2 are not publicly available. The patent's legal status and the compound's listing in drug-target databases (TTD/DrugMap) as a patented pain-related agent further support its position within an active pharmaceutical development area [3].

sigma receptor mu-opioid receptor multimodal analgesia pain patented scaffold

Procurement-Focused Application Scenarios for CAS 2034588-08-2 in Pain and Sigma Receptor Drug Discovery


Structure-Activity Relationship (SAR) Exploration of Thiane vs. Oxane Heterocycle Contributions to Sigma-1/μ-Opioid Dual Binding

Procure CAS 2034588-08-2 as the tetrahydrothiopyran benchmark for head-to-head comparison with its closest tetrahydropyran (oxane) analog in sigma-1 and μ-opioid radioligand displacement assays. The sulfur atom's enhanced polarizability and distinct conformational profile relative to oxygen make this compound an essential comparator for deconvoluting heterocycle contributions to dual receptor pharmacology, as outlined in the Esteve patent SAR strategy [1]. Researchers should pair this compound with tetrahydropyran analogs (e.g., CAS 1202990-48-4 class) in parallel binding experiments to quantify ΔKi attributable to S→O substitution.

Thiophene Regiochemistry Profiling: 3-yl vs. 2-yl Aryl-Thiophene Conformational Effects on Receptor Subtype Selectivity

Use CAS 2034588-08-2 to systematically evaluate how thiophen-3-yl vs. thiophen-2-yl aryl substitution modulates sigma-1/sigma-2 selectivity and μ-opioid binding affinity. The thiophen-3-yl isomer positions the sulfur atom distal to the benzamide linkage, producing a distinct hydrophobic footprint that may favor sigma-1 over sigma-2 receptor engagement per the established pharmacophore model [2]. Pair with thiophen-2-yl analogs for direct selectivity profiling.

Metabolic Stability Optimization: Evaluating the 4-Methoxy Substituent as a Clearance-Modulating Handle on the Tetrahydrothiopyran Ring

Procure CAS 2034588-08-2 for in vitro microsomal or hepatocyte stability assays alongside 4-unsubstituted tetrahydrothiopyran analogs to quantify the impact of the 4-methoxy group on intrinsic clearance. The methoxy substituent provides a polar hydrogen-bond acceptor site that may reduce CYP450-mediated oxidation compared to unsubstituted or lipophilic alkyl-substituted variants, as inferred from parallel tetrahydrothiopyran medicinal chemistry studies [3]. This compound serves as a key SAR probe for tuning metabolic stability within the thiane amide series.

Multimodal Analgesic Lead Generation: Entry Point into Dual Sigma-1/μ-Opioid Chemical Space for Non-Clinical Pain Models

Deploy CAS 2034588-08-2 as a screening hit or lead-like starting point for medicinal chemistry optimization programs targeting multimodal analgesia. Its patent-classified dual sigma/μ-opioid mechanism offers a departure from single-target opioid or sigma ligand approaches, aligning with the industry trend toward polypharmacology for complex pain indications including neuropathic and inflammatory pain [1][4]. The compound is suitable for initial in vitro pharmacological profiling (binding, functional assays) followed by iterative analog synthesis to improve potency and selectivity.

Quote Request

Request a Quote for N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-4-(thiophen-3-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.